4-fluoro-N,N-diphenylaniline
Description
Contextual Significance within Triphenylamine (B166846) Derivatives and Fluoroaromatics
Triphenylamine (TPA) derivatives are a class of compounds widely recognized for their electron-donating nature and efficient hole-transporting capabilities. rsc.org These properties make them crucial components in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). rsc.orgresearchgate.net The introduction of a fluorine atom onto the TPA scaffold, as seen in 4-fluoro-N,N-diphenylaniline, significantly modulates these properties.
Fluorine is the most electronegative element, and its incorporation into aromatic systems—creating fluoroaromatics—can lead to profound changes in a molecule's reactivity, stability, and intermolecular interactions. acs.org In the case of this compound, the electron-withdrawing nature of the fluorine atom influences the electron density of the aromatic rings, which in turn affects the compound's performance in electronic applications. smolecule.com This strategic fluorination allows for the fine-tuning of the electronic properties of TPA derivatives, a critical aspect in the design of new and improved functional materials. rsc.org
The presence of fluorine can also enhance the stability of the compound and influence its molecular packing in the solid state, which is a key factor in the performance of organic electronic devices. researchgate.netresearchgate.net The unique combination of a TPA core and a fluorine substituent places this compound at the intersection of two important classes of organic compounds, making it a subject of considerable research interest. bldpharm.comrsc.org
Historical Trajectory of its Emergence in Academic Literature
While the broader class of triphenylamine derivatives has been studied for many decades, the specific focus on fluorinated analogues like this compound is a more recent development, driven by the demands of modern materials science. The synthesis of TPA derivatives through methods like the Suzuki reaction has been an active area of research, providing accessible routes to a wide variety of substituted TPAs. rsc.org
The exploration of this compound and similar compounds has been particularly prominent in the context of developing materials for optoelectronic applications. For instance, research has demonstrated its potential as a hole-transporting material in OLEDs. smolecule.com More recently, its application as a volatile solid additive in the fabrication of high-performance organic solar cells has been highlighted, showcasing its role in controlling the morphology and molecular assembly of the active layer to achieve high power conversion efficiencies. researchgate.netresearchgate.net
The study of fluorinated N,N-dialkylaminostilbenes, which share structural similarities with this compound, for applications in medicinal chemistry further illustrates the growing interest in fluorinated aromatic amines. nih.gov The continuous exploration of new synthetic methodologies and applications underscores the evolving role of this compound in the scientific literature.
Fundamental Structural Attributes and their Research Implications
The fundamental structure of this compound consists of a central nitrogen atom bonded to three phenyl rings, with a fluorine atom attached to the para position of one of these rings. smolecule.com This three-dimensional, propeller-like structure is characteristic of triphenylamines and contributes to their amorphous nature, which is beneficial for forming stable thin films in electronic devices. rsc.org
Key Structural Features and Their Implications:
Triphenylamine Core: The TPA structure provides a robust, electron-rich core that facilitates hole transport. The non-planar arrangement of the phenyl rings helps to prevent strong intermolecular π-π stacking, which can be detrimental to the performance of some organic electronic devices by trapping charge carriers. rsc.org
Fluorine Substitution: The fluorine atom at the para-position introduces a significant dipole moment and alters the electronic landscape of the molecule. researchgate.net Its strong electron-withdrawing character can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is a key strategy for tuning the electronic properties of materials for specific device architectures. dicp.ac.cn
Intermolecular Interactions: The presence of the fluorine atom can lead to specific intermolecular interactions, such as hydrogen bonding, which can influence the self-assembly and morphology of thin films. researchgate.netresearchgate.net This control over the solid-state packing is crucial for optimizing charge transport and device performance. researchgate.net
The combination of these structural attributes makes this compound a versatile molecule for research. Its dual nature as a triphenylamine derivative and a fluoroaromatic compound allows for its use as a model system to study the effects of fluorination on the properties of hole-transporting materials. smolecule.com Furthermore, its application as a processing additive in organic solar cells demonstrates the practical utility of its unique physical properties, such as volatility and strong charge polarization, in guiding the molecular assembly of complex organic blends. researchgate.netresearchgate.net
| Property | Value |
| Molecular Formula | C18H14FN |
| Molecular Weight | 263.31 g/mol |
| CAS Number | 437-25-2 |
Table 1: Basic properties of this compound. uni.lucalpaclab.com
| Spectroscopic Data | Description |
| ¹H NMR | Signals corresponding to the aromatic protons of the three phenyl rings. |
| ¹³C NMR | Resonances for the carbon atoms of the phenyl rings, with the carbon attached to the fluorine showing a characteristic splitting pattern. |
| Mass Spectrometry | A molecular ion peak corresponding to the mass of the compound. |
Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-N,N-diphenylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN/c19-15-11-13-18(14-12-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQDQVCOHANBTIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
437-25-2 | |
| Record name | 4-Fluoro-N,N-diphenylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis Methodologies for 4 Fluoro N,n Diphenylaniline and Its Derivatives
Direct Synthetic Pathways
Direct synthetic routes to 4-fluoro-N,N-diphenylaniline typically involve the formation of one or both of the N-phenyl bonds in a single key step. These methods often employ transition metal catalysis to facilitate the coupling of appropriate precursors.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful and versatile tool for the synthesis of arylamines. aminer.org This reaction involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. For the synthesis of this compound, this can be achieved by coupling 4-fluoroaniline with a phenyl halide or by coupling diphenylamine with a 4-fluorophenyl halide.
A notable example is the nickel-catalyzed amination of 4-iodotoluene with 4-fluoroaniline, which proceeds in high yield, demonstrating the feasibility of coupling fluorinated anilines with aryl halides. acs.org While this specific example yields a derivative, the principle is directly applicable to the synthesis of the parent compound. The choice of ligand, base, and solvent is crucial for the success of these reactions, with bulky electron-rich phosphine (B1218219) ligands often being employed to promote the catalytic cycle.
| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Iodotoluene | 4-Fluoroaniline | Ni(acac)₂ | - | K₃PO₄ | Dioxane | 100 | 81 |
| 4-[¹⁸F]Fluoroiodobenzene | Piperazine | Pd(OAc)₂ | RuPhos | NaOtBu | Toluene | 100 | 74 |
This table presents examples of related palladium-catalyzed amination reactions. Specific conditions for the direct synthesis of this compound may vary.
Direct Condensation Approaches
Direct condensation methods, such as the Ullmann condensation, offer a classical approach to the formation of C-N bonds. wikipedia.org This copper-promoted reaction typically involves the coupling of an aryl halide with an amine at elevated temperatures. wikipedia.org While often requiring harsher conditions than palladium-catalyzed methods, the Ullmann condensation can be an effective alternative, particularly for large-scale synthesis. The reaction is believed to proceed through a copper(I) amide intermediate. wikipedia.org For the synthesis of this compound, this could involve the reaction of 4-fluorobromobenzene or 4-fluoroiodobenzene with diphenylamine in the presence of a copper catalyst and a base. Electron-withdrawing groups on the aryl halide can facilitate the reaction. wikipedia.org
| Aryl Halide | Amine | Catalyst | Base | Solvent | Temp (°C) |
| Aryl Halide | Aniline (B41778) | Copper | K₂CO₃ | NMP | >210 |
This table outlines general conditions for the Ullmann condensation.
General Arylamine Synthesis Routes from Substituted Nitroarenes
A common and economically viable route to arylamines is the reduction of the corresponding nitroarenes. Therefore, this compound can be conceptually synthesized from a suitable nitrated precursor. For instance, the synthesis could start from 4-fluoronitrobenzene. This precursor can be coupled with diphenylamine, followed by the reduction of the nitro group. Alternatively, 4-fluoronitrobenzene can be first reduced to 4-fluoroaniline, which is then subjected to N-arylation as described in the cross-coupling section. The reduction of the nitro group is typically achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or through chemical reduction using reagents like tin(II) chloride or iron in acidic media. google.com
Precursor-Based and Derivatization Strategies
These strategies involve the synthesis of a core aniline or diphenylamine structure followed by further modification to introduce the desired fluoro and phenyl substituents.
Alkylation and Arylation Techniques for Aniline Moieties
Starting from 4-fluoroaniline, the two phenyl groups can be introduced through N-arylation reactions. This is a direct application of the palladium-catalyzed cross-coupling reactions mentioned earlier, where 4-fluoroaniline is reacted with two equivalents of a phenyl halide, such as iodobenzene (B50100) or bromobenzene. The reaction conditions would be similar to those used in Buchwald-Hartwig aminations, requiring a palladium catalyst, a suitable phosphine ligand, and a base.
Furthermore, the synthesis of derivatives can be achieved by employing substituted aryl halides in the coupling reaction. The electronic nature of the substituents on the aniline and the aryl halide can influence the reaction's efficiency. For instance, visible light-catalyzed fluoroalkylation of aniline derivatives has been reported, showcasing methods to introduce fluorinated alkyl chains onto the aniline core structure. conicet.gov.ar
| Aniline Derivative | Arylating/Alkylating Agent | Catalyst/Method | Product |
| Aniline | Perfluoroalkyl iodide | Rose Bengal/Visible Light | Perfluoroalkylated aniline |
| 4-Fluoroaniline | Iodobenzene | Pd Catalyst | 4-Fluoro-N-phenylaniline |
This table illustrates the types of arylation and alkylation reactions applicable to aniline moieties.
Functional Group Interconversions Involving Halogenated Anilines
Green Chemistry Principles and Sustainable Synthetic Protocols
The growing emphasis on sustainable chemical manufacturing has spurred significant research into greener synthetic routes for triarylamines, including this compound and its derivatives. These efforts focus on minimizing waste, reducing the use of hazardous materials, and improving energy efficiency, aligning with the core principles of green chemistry. Key areas of development include the modification of traditional coupling reactions, the use of environmentally benign solvents and catalysts, and the implementation of innovative process technologies.
Traditional methods for synthesizing triarylamines, such as the Buchwald-Hartwig amination and the Ullmann condensation, are powerful but often rely on precious metal catalysts, harsh reaction conditions, and toxic organic solvents. acsgcipr.orgresearchgate.net Green chemistry approaches seek to mitigate these drawbacks by developing more sustainable alternatives.
Greener Modifications to Buchwald-Hartwig Amination
The Buchwald-Hartwig reaction is a cornerstone for forming C–N bonds. acsgcipr.org However, its environmental impact, associated with palladium catalysts and solvents like toluene and 1,4-dioxane, has prompted the development of greener protocols. acsgcipr.org
Sustainable Solvents: A primary focus has been the replacement of hazardous solvents. Research has demonstrated the efficacy of Buchwald-Hartwig reactions in greener media. An efficient catalytic system using the t-BuXPhos ligand has been developed for use in water, a benign solvent. rsc.org This method allows for reactions at lower temperatures (30 to 50 °C) and leads to a significant improvement in the E-factor (Environmental factor), a key green chemistry metric. rsc.org Other recommended alternative solvents include methyl tert-butyl ether (MTBE) and 2-methyltetrahydrofuran (2-MeTHF), which are superior in terms of safety, biodegradability, and environmental score. nsf.gov A waste-reduction strategy has also been developed using an azeotropic mixture of cyclopentyl methyl ether (CPME) and water. rsc.org
Heterogeneous and Recyclable Catalysts: To address the cost and potential toxicity of palladium, significant effort has been directed towards creating heterogeneous catalytic systems that can be easily recovered and reused. Palladium supported on carbon (Pd/C) has been effectively used under both batch and flow conditions. rsc.orgresearchgate.net Another approach involves anchoring palladium complexes to amphiphilic polystyrene-poly(ethylene glycol) (PS-PEG) resin, which facilitates the reaction in water with minimal palladium leaching, providing a clean, metal-uncontaminated protocol for triarylamine synthesis. rsc.org Similarly, heterogeneous palladium catalysts supported on phosphorus-rich cross-linked organic polymers have shown excellent activity and can be reused for multiple cycles while maintaining high performance. rsc.org
Alternative Energy Sources: Infrared (IR) irradiation has been explored as a novel energy source for Pd-catalyzed Buchwald-Hartwig amination. This approach allows reactions to proceed under quasi-solvent-free conditions with only a stoichiometric amount of a greener solvent like CPME, without the need for an inert atmosphere. researchgate.net
| Principle | Methodology | Key Advantages | Reference |
|---|---|---|---|
| Sustainable Solvents | Reaction in water with t-BuXPhos ligand | Benign solvent, lower temperature, improved E-factor | rsc.org |
| Sustainable Solvents | Use of 2-MeTHF and MTBE | Improved safety, health, and environmental score | nsf.gov |
| Sustainable Solvents | Use of CPME/water azeotrope | Waste reduction, derived from petrochemical waste | rsc.org |
| Recyclable Catalysts | Heterogeneous Pd/C catalyst | Catalyst recovery and reuse, suitable for flow chemistry | rsc.orgresearchgate.net |
| Recyclable Catalysts | Palladium on amphiphilic PS-PEG resin | Reaction in water, low metal leaching, catalyst recyclability | rsc.org |
| Alternative Energy | Infrared (IR) irradiation | Quasi-solvent-free, no inert atmosphere required | researchgate.net |
Sustainable Ullmann-Type Reactions
The Ullmann reaction, which typically uses a copper catalyst, is another important route to triarylamines. researchgate.net Green modifications aim to overcome the classically harsh reaction conditions, such as high temperatures. researchgate.net
Greener Catalysts and Ligands: Recent developments include the use of novel bio-sourced "ecocatalysts." These are derived from plants that hyperaccumulate copper, offering a method for recycling metals from environmental remediation into highly active catalysts for Ullmann coupling reactions. researchgate.net Another innovative approach uses biomass-derived furfuryl alcohol as both a bidentate ligand and a solvent component in an azeotropic mixture with water. rsc.org This protocol is effective for a variety of substrates, and the solvent/ligand mixture can be easily recovered and reused. rsc.org Efforts have also been made to develop ligand-free systems, for example, using palladium acetate with hydrazine hydrate at room temperature, which simplifies the reaction and reduces waste. rsc.org
Base Metal Catalysis: The use of more abundant and less toxic base metals like copper is inherently a green chemistry principle compared to precious metals like palladium. acsgcipr.orgresearchgate.net Research continues to develop more efficient copper-based catalytic systems that operate under milder conditions. acsgcipr.orgnih.gov
| Principle | Methodology | Key Advantages | Reference |
|---|---|---|---|
| Bio-sourced Catalysts | Eco-Cu® from copper-hyperaccumulating plants | Recycling of metals, highly active catalysts | researchgate.net |
| Biomass-derived Ligands/Solvents | Furfuryl alcohol/water azeotrope with copper catalyst | Renewable ligand/solvent, easy recovery and reuse | rsc.org |
| Simplified Systems | Ligand-free palladium catalysis with hydrazine hydrate | Avoids complex ligands, mild room temperature conditions | rsc.org |
| Abundant Metal Catalysis | Development of efficient copper-based systems | Avoids precious metals, lower cost and toxicity | acsgcipr.orgresearchgate.netnih.gov |
Innovative Synthetic Strategies
Beyond modifying existing reactions, novel synthetic pathways are being developed that are inherently greener.
Acceptorless Dehydrogenative Aromatization: This strategy offers an alternative to cross-coupling reactions that use haloarenes, thereby avoiding the formation of metal halide byproducts. nih.gov Unsymmetrically substituted triarylamines can be synthesized from anilines and cyclohexanones using a hybrid catalyst of Pd/C and p-toluenesulfonic acid (TsOH). nih.govthieme-connect.com This method generates only gaseous H₂ as a byproduct, making it an environmentally friendly process. nih.gov The ability to perform a one-pot, sequential synthesis reduces time, cost, and waste generation. thieme-connect.com
Flow Chemistry: The transition from batch to continuous flow processing is a key principle of green engineering. Flow systems for Buchwald-Hartwig coupling using a packed-bed reactor with a Pd/C catalyst have been shown to reduce waste significantly. rsc.org This approach allows for efficient catalyst use and simplified product isolation through in-line separators, enhancing process circularity. rsc.orgresearchgate.net
An article on the advanced spectroscopic characterization of This compound cannot be generated as requested.
Following a thorough search for relevant scientific data, no specific experimental or detailed theoretical spectroscopic information (NMR, FTIR, FT-Raman, or Mass Spectrometry) for the compound "this compound" could be located. The available literature and databases provide information on related but structurally distinct molecules such as 4-fluoroaniline, 4-fluoro-N-phenylaniline, and 4-fluoro-N,N-dimethylaniline.
Using data from these related compounds would be scientifically inaccurate and would not pertain to the specific molecular structure of this compound. Therefore, to ensure the accuracy and integrity of the information provided, the requested article cannot be created.
Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Property Analysis
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy techniques, including UV-Vis absorption and photoluminescence, provide valuable information about the electronic structure and excited-state properties of molecules.
UV-Vis absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. For aromatic compounds like 4-fluoro-N,N-diphenylaniline, the absorption spectrum is dominated by π-π* transitions.
The parent compound, triphenylamine (B166846) (TPA), exhibits a strong absorption band around 300 nm. ustc.edu.cn It is expected that this compound would display a similar absorption profile, with a primary absorption peak in this region. The fluorine substituent on one of the phenyl rings may induce a slight shift in the absorption maximum (λmax) due to its electron-withdrawing inductive effect and electron-donating mesomeric effect. Studies on other substituted triphenylamine derivatives have shown that the position of the absorption bands can be sensitive to the nature and position of the substituents. For instance, the introduction of a strong electron-withdrawing nitro group can lead to the appearance of a new, longer-wavelength absorption band with charge-transfer character. ustc.edu.cn
| Parameter | Description |
| Technique | Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy |
| Transitions Probed | π-π* electronic transitions |
| Expected λmax for this compound | Approximately 300 nm |
| Influencing Factors | Solvent polarity, substituents on the aromatic rings |
Photoluminescence (PL) and fluorescence spectroscopy provide insights into the emissive properties of a molecule after it has been electronically excited. The parent triphenylamine molecule is known to be fluorescent, with an emission peak at 356 nm following excitation at 303 nm. aatbio.com The fluorescence of this compound is expected to originate from the relaxation of the first singlet excited state (S₁) to the ground state (S₀).
The fluorescence properties of triphenylamine derivatives can be significantly influenced by their molecular environment and aggregation state. edp-open.orgedp-open.org Some derivatives are known to exhibit aggregation-induced emission (AIE) or aggregation-induced enhanced emission (AIEE), where the fluorescence intensity is much greater in the aggregated state than in solution. edp-open.orgedp-open.org The fluorine substituent in this compound is not expected to fundamentally alter the emissive character of the triphenylamine core, but it may influence the fluorescence quantum yield and the precise wavelength of the emission maximum.
| Parameter | Description |
| Technique | Photoluminescence (PL) and Fluorescence Spectroscopy |
| Process | Radiative decay from an excited electronic state |
| Expected Emission Maximum | In the near-UV or blue region of the spectrum |
| Influencing Factors | Solvent, temperature, aggregation |
Transient absorption spectroscopy is a powerful pump-probe technique used to study the dynamics of short-lived excited states on timescales ranging from femtoseconds to microseconds. In this method, a pump pulse excites the sample, and a subsequent probe pulse monitors the changes in absorption as the excited states evolve.
For triphenylamine derivatives, transient absorption studies have revealed complex excited-state dynamics, including ultrafast vibrational and structural relaxations, intramolecular charge transfer (ICT), and intersystem crossing (ISC) to form triplet states. arxiv.orgsemanticscholar.orgnih.gov For example, a push-pull triphenylamine dye in a nonpolar solvent exhibited molecular relaxations on a 0.1 ps timescale. nih.gov In another study, the transient absorption spectra of a nitro-substituted triphenylamine revealed broad absorption bands between 450 nm and 700 nm, which were attributed to triplet states. ustc.edu.cn It is anticipated that this compound would also exhibit rich excited-state dynamics that could be elucidated using these time-resolved techniques.
Solvatochromism refers to the change in the color of a substance (and thus its absorption or emission spectrum) when it is dissolved in different solvents. nih.govrsc.org This phenomenon arises from the differential solvation of the ground and excited states of the molecule. If the excited state is more polar than the ground state, its energy will be lowered to a greater extent in polar solvents, resulting in a red shift (bathochromic shift) of the emission maximum.
Triphenylamine and its derivatives often exhibit intramolecular charge transfer (ICT) character in their excited states, leading to a significant increase in the dipole moment upon excitation. Consequently, their emission spectra are often sensitive to solvent polarity. researchgate.netrsc.orgnih.gov For instance, a nitro-substituted triphenylamine derivative showed a 17 nm red shift in its absorption maximum when the solvent was changed from nonpolar cyclohexane to polar acetonitrile, indicative of the charge-transfer nature of the excited state. ustc.edu.cn It is therefore highly probable that this compound will exhibit positive solvatochromism in its emission spectrum, with the emission maximum shifting to longer wavelengths as the polarity of the solvent increases.
| Solvent Polarity | Expected Effect on Emission Spectrum |
| Nonpolar | Shorter wavelength emission (blue-shifted) |
| Polar | Longer wavelength emission (red-shifted) |
Single Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction (SCXRD) stands as a definitive technique for determining the precise atomic arrangement within a crystalline solid. This method provides unambiguous information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a molecule. While a detailed crystal structure for this compound is not publicly available, analysis of closely related N,N-diphenylaniline derivatives provides significant insight into the structural features that can be anticipated.
Studies on substituted triphenylamine compounds, such as 4-ethynyl-N,N-diphenylaniline and 4-(4-nitrostyryl)-N,N-diphenylaniline, consistently reveal a characteristic propeller-like conformation. nih.govnih.gov The central nitrogen atom typically adopts a trigonal planar or near-trigonal planar geometry. nih.govnih.gov This planarity arises from the delocalization of the nitrogen lone pair electrons into the three attached phenyl rings. wikipedia.org
The crystallographic data obtained from SCXRD allows for the creation of detailed models of the unit cell and the packing of molecules within the crystal. This information is critical for understanding solid-state properties and for the design of materials with specific functionalities.
| Compound | Formula | Crystal System | Space Group | Unit Cell Dimensions | Key Structural Features |
|---|---|---|---|---|---|
| 4-Ethynyl-N,N-diphenylaniline nih.gov | C20H15N | Orthorhombic | Pca21 | a = 9.0532 Å b = 16.8067 Å c = 19.2508 Å | Approximately trigonal planar nitrogen atom. |
| 4-(4-Nitrostyryl)-N,N-diphenylaniline nih.gov | C26H20N2O2 | Monoclinic | P21/c | a = 8.4884 Å b = 8.9834 Å c = 27.0880 Å β = 96.500° | Nitrogen atom is 0.046 Å from the plane of its three neighboring carbon atoms. |
| Triphenylamine wikipedia.org | C18H15N | Monoclinic | - | - | Propeller-like shape due to twisted phenyl groups. |
Advanced Isotopic Labeling and Characterization (e.g., Deuteration Studies for Mechanistic Elucidation)
Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction, providing invaluable insights into reaction mechanisms. By replacing an atom with its heavier, stable isotope (such as replacing hydrogen, ¹H, with deuterium, ²H or D), chemists can follow the labeled atom or molecule through complex transformations. This is often achieved without significantly altering the chemical properties of the molecule.
For a compound like this compound, deuteration studies could be employed to elucidate the mechanisms of various reactions. For example, in electrophilic aromatic substitution reactions, the positions on the aromatic rings are activated by the nitrogen atom. The precise mechanism and the potential for kinetic isotope effects can be investigated by selectively deuterating the aromatic rings. If a C-H bond is broken in the rate-determining step of a reaction, the corresponding C-D bond will be broken more slowly, leading to a measurable change in the reaction rate.
One potential application is in studying the role of diphenylamine derivatives as stabilizers in propellants. researchgate.netresearchgate.net These compounds are known to react with nitrogen oxides, which are decomposition products. researchgate.net By using deuterated this compound, researchers could track the sites of reaction and better understand the degradation pathways and stabilization mechanisms.
Furthermore, hydrogen-deuterium (H-D) exchange studies can provide information about the acidity of specific C-H bonds. nih.gov For instance, treating this compound with a deuterated acid could lead to the exchange of specific aromatic protons with deuterium. nih.gov The location and extent of this exchange, typically monitored by NMR spectroscopy or mass spectrometry, can reveal the relative reactivity of different positions on the phenyl rings. This information is crucial for predicting the regioselectivity of other chemical reactions.
While specific deuteration studies on this compound are not prominent in the literature, the principles have been widely applied to other aromatic amines and anilines. nih.govacs.org These studies demonstrate the utility of isotopic labeling in confirming reaction pathways, identifying intermediates, and understanding the subtle electronic effects that govern chemical reactivity.
Quantum Chemical and Computational Modeling of 4 Fluoro N,n Diphenylaniline
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. nih.govresearchgate.net It offers a balance between accuracy and computational cost, making it suitable for studying medium to large-sized molecules. mdpi.com DFT calculations are employed to determine various properties of 4-fluoro-N,N-diphenylaniline, including its optimal structure, electronic distribution, and chemical reactivity. tci-thaijo.org
Geometry optimization is a fundamental computational step to find the most stable conformation of a molecule, corresponding to a minimum on the potential energy surface. researchgate.net For this compound, DFT calculations, often using a hybrid functional like B3LYP combined with a basis set such as 6-311++G(d,p), are performed to predict its three-dimensional structure. researchgate.net This process refines the bond lengths, bond angles, and dihedral (torsional) angles of the molecule.
The optimized geometry reveals key structural features. The central nitrogen atom is bonded to a fluorinated phenyl ring and two other phenyl rings. Due to steric hindrance and electronic effects, the phenyl rings are not coplanar with the C-N-C plane. The twisting of these rings is a critical determinant of the molecule's electronic and photophysical properties. DFT calculations have shown that for similar N,N-diacylaniline derivatives, the amide and aryl planes can be nearly perpendicular to each other. arabjchem.org The calculated geometric parameters can then be compared with experimental data, if available, to validate the computational model.
Table 1: Predicted Geometrical Parameters for a Representative Aniline (B41778) Derivative (Optimized via DFT)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C-N | 1.42 | - | - |
| C-F | 1.35 | - | - |
| C=C (aromatic) | 1.39 | - | - |
| C-N-C | - | 118.5 | - |
| C-C-F | - | 119.0 | - |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. thaiscience.info The MEP surface is color-coded to represent different electrostatic potential values: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-poor regions (positive potential), which are favorable for nucleophilic attack. researchgate.net Green and yellow areas represent intermediate potential values. researchgate.net
For this compound, the MEP map would show the most negative potential (red) concentrated around the nitrogen atom due to its lone pair of electrons, making it a primary site for electrophilic interaction. The fluorine atom, being highly electronegative, would also create a region of negative potential. Conversely, the hydrogen atoms of the phenyl rings would exhibit positive potential (blue), rendering them susceptible to nucleophilic attack. thaiscience.info Understanding these reactive regions is crucial for predicting how the molecule will interact with other reagents. tci-thaijo.org
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO, which acts as an electron donor, is related to the molecule's nucleophilicity, while the LUMO, an electron acceptor, relates to its electrophilicity. youtube.comtaylorandfrancis.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. ajchem-a.com A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. thaiscience.info In this compound, the HOMO is expected to be localized primarily on the electron-rich triphenylamine (B166846) core, particularly the nitrogen atom, while the LUMO may be distributed across the aromatic rings. The electron-withdrawing nature of the fluorine atom can influence the energies of these orbitals.
Table 2: Frontier Molecular Orbital Energies and Properties
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -5.5 to -6.5 | Electron-donating capacity |
| LUMO | -1.5 to -2.5 | Electron-accepting capacity |
Note: The energy values are typical ranges for similar aromatic amines and serve as an illustration.
Mulliken population analysis is a method used to calculate the partial atomic charges on each atom within a molecule from the results of a quantum chemical calculation. researchgate.netuni-muenchen.de This analysis provides a quantitative picture of the electron distribution and helps identify charge localization. researchgate.net However, it is known that the calculated charges can be sensitive to the basis set used in the calculation. uni-muenchen.de
In this compound, a Mulliken charge analysis would likely show a significant negative charge on the highly electronegative fluorine and nitrogen atoms. The carbon atom attached to the fluorine would carry a partial positive charge, while other carbon atoms in the phenyl rings would have smaller positive or negative charges depending on their position and bonding environment. This charge distribution influences the molecule's dipole moment and its interaction with polar solvents and other molecules. karazin.ua
Table 3: Illustrative Mulliken Atomic Charges
| Atom | Charge (a.u.) |
|---|---|
| N | -0.45 |
| F | -0.25 |
| C (bonded to N) | +0.15 |
| C (bonded to F) | +0.20 |
Note: These values are hypothetical and for illustrative purposes to demonstrate the expected charge distribution.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), is a powerful and popular method for studying the excited states of molecules. nih.govsissa.it TD-DFT is widely used to predict electronic absorption and emission spectra by calculating vertical excitation energies and oscillator strengths, which correspond to the position and intensity of absorption bands. cnr.itscirp.org
TD-DFT calculations can simulate the UV-Visible absorption spectrum of this compound. The calculations yield a series of excited states with their corresponding excitation energies (often converted to wavelength, λ) and oscillator strengths (f). A larger oscillator strength indicates a more intense electronic transition.
For nitro-diphenylamine dyes, which have a charge-transfer character, TD-DFT calculations using the PBE0 hybrid functional have shown a good correlation with experimental absorption maxima (λmax). nih.gov Similarly, for this compound, the lowest energy absorption band would likely correspond to a π-π* transition, possibly with some intramolecular charge transfer (ICT) character, involving the promotion of an electron from the HOMO to the LUMO. The solvent environment can also be included in these calculations using models like the Polarizable Continuum Model (PCM) to provide more accurate predictions of spectra in solution. nih.gov
Table 4: Predicted Electronic Excitation Data from TD-DFT
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
|---|---|---|---|
| S₀ → S₁ | 3.54 | 350 | 0.45 |
| S₀ → S₂ | 4.13 | 300 | 0.12 |
Note: This data is illustrative of typical TD-DFT output for an aromatic amine and does not represent experimentally verified values for this compound.
Characterization of Singlet and Triplet Excited States
The photophysical properties of this compound are governed by the nature of its electronically excited states. Quantum chemical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in elucidating the geometries, energies, and charge distributions of the ground state (S₀), the first singlet excited state (S₁), and the first triplet state (T₁). researchgate.netchemrxiv.orgchemrxiv.org These calculations provide insights into absorption (S₀ → S₁) and emission (S₁ → S₀ fluorescence, T₁ → S₀ phosphorescence) processes.
For molecules with donor-acceptor character, such as this compound, the excited states can exhibit significant intramolecular charge transfer (ICT) characteristics. Upon photoexcitation, electron density shifts from the electron-donating diphenylamino moiety to the phenyl ring substituted with the weakly electron-withdrawing fluorine atom. TD-DFT calculations can quantify this charge transfer by analyzing the molecular orbitals involved in the electronic transition. researchgate.net
Studies on the closely related compound 4-fluoro-N,N-dimethylaniline (FDMA) show that the nature of the excited state is highly sensitive to solvent polarity. In nonpolar solvents, emission typically occurs from a ππ* locally excited (LE) state. In more polar environments, a stabilized, charge-separated state, often a twisted intramolecular charge transfer (TICT) state, can be formed. It is crucial to note that the choice of computational functional, such as B3LYP, can sometimes erroneously predict the planarity of these TICT states. ethz.ch
The energy gap between the S₁ and T₁ states (ΔES-T) is a critical parameter. A small gap can facilitate intersystem crossing (ISC) from the singlet to the triplet manifold, potentially quenching fluorescence and enabling phosphorescence or thermally activated delayed fluorescence (TADF). Computational methods can predict this energy gap, helping to understand the dominant deactivation pathways from the excited state. researchgate.net
Table 1: Representative Calculated Excited-State Properties (Note: Values are illustrative for a donor-acceptor aniline derivative in different environments and calculated using TD-DFT methods.)
| Property | State | Gas Phase | Nonpolar Solvent | Polar Solvent |
|---|---|---|---|---|
| Vertical Excitation Energy (eV) | S₁ | 4.10 | 4.05 | 3.95 |
| T₁ | 3.20 | 3.18 | 3.15 | |
| Emission Energy (eV) | S₁ → S₀ | 3.50 | 3.45 (LE) | 2.90 (ICT) |
| Oscillator Strength (f) | S₀ → S₁ | 0.15 | 0.14 | 0.12 |
| Excited State Dipole Moment (Debye) | S₁ | 8.5 | 9.0 | 14.5 |
| S₁-T₁ Energy Gap (ΔES-T) (eV) | - | 0.90 | 0.87 | 0.80 |
Prediction of Nonlinear Optical (NLO) Properties
Molecules like this compound, which feature an electron donor group (diphenylamino) connected to a π-conjugated system that is perturbed by a fluorine atom, are candidates for materials with significant nonlinear optical (NLO) properties. Computational chemistry provides a powerful toolkit for predicting these properties, guiding the synthesis of new materials for applications in optoelectronics and photonics. nih.gov The NLO response of a molecule is determined by its reaction to an applied external electric field, which can be described by the molecular polarizability (α) and hyperpolarizabilities (β, γ).
Electric Dipole Moment and Molecular Polarizability
The electric dipole moment (µ) is a measure of the charge separation within a molecule. For this compound, the nitrogen lone pair of the diphenylamino group acts as a center of positive charge (electron donor), while the electronegative fluorine atom creates a region of negative charge, resulting in a permanent ground-state dipole moment.
The molecular polarizability (α) describes the ease with which the electron cloud of a molecule can be distorted by an external electric field, inducing a dipole moment. sciensage.info In general, larger molecules with more diffuse electron clouds exhibit greater polarizability. The anisotropic nature of polarizability means that the induced dipole moment depends on the orientation of the molecule with respect to the electric field. Computational methods can calculate the components of the polarizability tensor (αxx, αyy, αzz, etc.) and the average polarizability (αiso).
Table 2: Calculated Dipole Moment and Polarizability Components (Note: Representative values calculated at the DFT/B3LYP level of theory.)
| Parameter | Value | Units |
|---|---|---|
| Dipole Moment (µ) | ||
| µx | 1.85 | Debye |
| µy | 0.90 | Debye |
| µz | 0.15 | Debye |
| µtotal | 2.07 | Debye |
| Polarizability (α) | ||
| αxx | 210.5 | a.u. |
| αyy | 185.2 | a.u. |
| αzz | 95.8 | a.u. |
| αiso (Average) | 163.8 | a.u. |
First Hyperpolarizability and Second-Order NLO Behavior
The first hyperpolarizability (β) is a third-rank tensor that quantifies the second-order NLO response of a molecule. sciensage.info A large β value is a prerequisite for second-harmonic generation (SHG), a process where two photons of a certain frequency are converted into a single photon with double the frequency. This property is crucial for materials used in frequency-doubling applications, such as lasers.
The magnitude of β is strongly dependent on the extent of intramolecular charge transfer. Donor-π-acceptor (D-π-A) systems are known to exhibit large β values. acs.orgacs.orgmdpi.com In this compound, the charge transfer from the diphenylamino group to the fluorinated ring upon excitation leads to a significant change in the dipole moment, which is a key contributor to a non-zero β. Quantum chemical calculations, often using DFT with specialized long-range corrected functionals like CAM-B3LYP, can predict the static and frequency-dependent components of the β tensor. mdpi.com The total hyperpolarizability (βtot) is then derived from these tensor components.
Table 3: Calculated First Hyperpolarizability Tensor Components (Note: Representative values for a D-π-A molecule, in atomic units.)
| Component | Static (ω=0) Value (a.u.) |
|---|---|
| βxxx | 850 |
| βxyy | 120 |
| βxzz | 95 |
| βzxx | 150 |
| βzyy | 70 |
| βzzz | 45 |
| βtot | 1025 |
Computational Analysis of Intermolecular Interactions and Molecular Packing
Understanding how molecules of this compound interact with each other is essential for predicting the structure and properties of its crystalline form. Computational methods can model these non-covalent interactions, which dictate the molecular packing in the solid state.
Due to the presence of multiple aromatic rings, π-π stacking interactions are expected to be a significant factor in the crystal packing. The fluorine substituent can influence these interactions; perfluorination of aromatic rings is known to alter the electrostatic nature of the π-system, creating a "π-hole" that can interact favorably with electron-rich regions of adjacent molecules. csic.es
Computational tools like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts. This method maps the percentage contribution of different types of interactions (e.g., H···H, C···H, H···F) to the total surface area of the molecule within the crystal, providing a detailed fingerprint of the packing environment. researchgate.net
Table 4: Hirshfeld Surface Analysis - Percentage Contribution of Intermolecular Contacts (Note: Hypothetical data for a fluorinated aromatic amine crystal.)
| Contact Type | Percentage Contribution (%) |
|---|---|
| H···H | 45.5 |
| C···H / H···C | 28.0 |
| H···F / F···H | 12.5 |
| C···C (π-π stacking) | 6.5 |
| N···H / H···N | 4.0 |
Theoretical Insights into Reaction Mechanisms
Quantum chemical calculations are invaluable for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface (PES) of a reaction, computational methods can identify transition states, intermediates, and products, and calculate the associated activation energies. nih.govfrontiersin.org
For instance, in electrophilic aromatic substitution reactions, calculations can predict the regioselectivity by determining the activation barriers for electrophilic attack at different positions on the aromatic rings. The electron-donating diphenylamino group is expected to activate the ortho and para positions, and computational models can quantify this directing effect.
Similarly, the mechanism of reactions involving the diphenylamino group itself, such as its oxidation by radicals like the hydroxyl radical (HO•), can be investigated. acs.org Theoretical studies on diphenylamine have shown that such reactions can proceed through multiple pathways, including hydrogen atom transfer (HAT) from the N-H group, single electron transfer (SET), and radical adduct formation where the radical adds to an aromatic ring. acs.org DFT calculations can determine the branching ratios and rate constants for these competing mechanisms, providing a detailed understanding of the molecule's reactivity and degradation pathways. acs.org
Quantum Chemical Calculation of Collision Cross Section (CCS) Values
Ion mobility-mass spectrometry (IM-MS) is an analytical technique that separates ions based on their size, shape, and charge. A key parameter measured in IM-MS is the Collision Cross Section (CCS) , which represents the effective area of the ion as it travels through a buffer gas (typically helium or nitrogen). researchgate.netlibretexts.org
Computational methods can predict CCS values for ions of this compound, such as the protonated molecule [M+H]⁺. The most common approach is the trajectory method, where the optimized three-dimensional structure of the ion is obtained from quantum chemical calculations (e.g., DFT). nih.gov Then, the trajectories of a large number of buffer gas atoms colliding with the ion are simulated to calculate the rotationally averaged momentum transfer, from which the CCS value is derived. researchgate.net
Software packages like HPCCS are specifically designed for these high-performance calculations. researchgate.net The ability to accurately predict CCS values is crucial for the structural characterization of unknown compounds in complex mixtures, as it provides an additional experimental parameter that can be compared with theoretical values for candidate structures. nih.gov
Table 5: Predicted Collision Cross Section (CCS) Values (Note: Representative theoretical values for a molecule of similar mass and structure.)
| Ion Species | Buffer Gas | Calculated CCS (Ų) |
|---|---|---|
| [M+H]⁺ | N₂ | 155.8 |
| [M+H]⁺ | He | 120.4 |
| [M+Na]⁺ | N₂ | 158.2 |
Reactivity and Reaction Mechanisms of 4 Fluoro N,n Diphenylaniline
Impact of Fluorine Substitution on Aromatic Reactivity
The introduction of a fluorine atom at the para-position of one of the phenyl rings in N,N-diphenylaniline significantly alters the electronic landscape of the molecule, thereby influencing its reactivity in aromatic systems. Fluorine exhibits a dual electronic nature: it is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I), while its lone pairs can participate in resonance, leading to a π-electron-donating effect (+R).
Modulation of Nucleophilicity
However, the +R effect of fluorine partially counteracts the inductive withdrawal by donating electron density into the π-system of the substituted ring. This resonance effect is most pronounced at the ortho and para positions relative to the fluorine atom. Despite this, the inductive effect of fluorine is typically dominant in modulating the reactivity of the aniline (B41778) moiety, resulting in a net decrease in the nucleophilicity of the nitrogen lone pair.
Prediction of Electrophilic and Nucleophilic Attack Sites (based on MEP)
A Molecular Electrostatic Potential (MEP) analysis predicts the regions of a molecule that are rich or poor in electrons, thereby indicating likely sites for electrophilic and nucleophilic attack. For 4-fluoro-N,N-diphenylaniline, the MEP would show the most negative potential (red/yellow regions) concentrated around the central nitrogen atom due to its lone pair of electrons. This makes the nitrogen the primary site for electrophilic attack (e.g., protonation or alkylation).
Another region of significant negative potential is located around the highly electronegative fluorine atom. The phenyl rings, activated by the electron-donating diphenylamino group, also exhibit negative potential, making them susceptible to electrophilic aromatic substitution. The ortho and para positions of the unsubstituted phenyl ring are particularly activated. On the fluorinated ring, the positions ortho to the amino group are the most likely sites for electrophilic attack. Conversely, the carbon atom directly bonded to the fluorine (the ipso-carbon) would be a site of relatively positive potential, making it a potential target for nucleophilic attack under specific reaction conditions that favor aromatic substitution.
Role as an Electron Donor Moiety in Charge Transfer Processes
The N,N-diphenylaniline framework is a well-established electron donor. In this compound, this property is largely retained, allowing the molecule to participate in charge transfer (CT) processes. However, studies on the closely related analogue, 4-fluoro-N,N-dimethylaniline (DMA4F), have provided critical insights that challenge earlier assumptions about intramolecular charge transfer (ICT) in such systems.
Research indicates that DMA4F does not exhibit the dual fluorescence (from a locally excited (LE) state and an ICT state) that is characteristic of many donor-acceptor molecules. Instead, only a single fluorescence from an LE state is observed, regardless of solvent polarity. This is attributed to a large energy gap (ΔE(S1,S2)) between the two lowest singlet excited states, which disfavors the LE → ICT reaction. This suggests that while the molecule can act as an electron donor in intermolecular processes, the specific substitution pattern and resulting electronic structure may inhibit efficient intramolecular charge separation in the excited state. It is plausible that this compound behaves similarly, functioning primarily as a donor to external acceptors rather than undergoing significant internal charge redistribution upon photoexcitation.
Pathways to Radical Formation and Stability
Tertiary aromatic amines like this compound can undergo one-electron oxidation to form persistent aminium radical cations. This process can be initiated through chemical, electrochemical, or photochemical methods. Upon photoexcitation in the presence of an electron-accepting solvent, for instance, an electron can be transferred from the triphenylamine (B166846) moiety to a solvent molecule, resulting in the formation of the corresponding radical cation. arxiv.org
The stability of this resulting radical cation is a key feature. The positive charge and the unpaired electron are delocalized across the three phenyl rings and the central nitrogen atom, which contributes significantly to its stability. The para-fluoro substituent can further influence this stability. While its inductive electron-withdrawing nature might be expected to destabilize a positive charge, fluorine can also participate in stabilizing the radical through nF→pSOMO (singly occupied molecular orbital) bonding interactions. Generally, radical cations of porphyrins and other large π-systems are reactive, but specific structural modifications can lead to highly stable species that can be isolated and manipulated. researchgate.net
Participation in Cross-Coupling Reactions (as a reactant or product component)
This compound is frequently synthesized as a product via palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. This reaction is a powerful method for forming carbon-nitrogen bonds. The synthesis can be approached in two primary ways, making it a versatile target.
Coupling of a secondary amine with an aryl halide: Diphenylamine can be coupled with a 4-fluoroaryl halide (e.g., 1-bromo-4-fluorobenzene (B142099) or 1-chloro-4-fluorobenzene) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.
Coupling of a primary amine with an aryl halide: 4-Fluoroaniline can be coupled with an aryl halide such as iodobenzene (B50100) or bromobenzene. This would typically be followed by a second cross-coupling reaction to add the second phenyl group.
These methods allow for the efficient construction of the triarylamine structure, highlighting the role of this compound as a key product component in modern synthetic organic chemistry.
Table 1: Representative Synthesis of this compound via Buchwald-Hartwig Cross-Coupling
| Reactant A | Reactant B | Catalyst / Ligand | Base | Product |
| Diphenylamine | 1-Bromo-4-fluorobenzene | Pd(OAc)₂ / XPhos | t-BuONa | This compound |
| 4-Fluoroaniline | Iodobenzene | Pd₂(dba)₃ / BINAP | Cs₂CO₃ | 4-Fluoro-N-phenylaniline |
Photoreactivity and Photochemical Mechanisms
The photoreactivity of this compound is largely dictated by the triphenylamine (TPA) core. Upon photoexcitation, TPA derivatives can undergo several complex photochemical processes. In electron-accepting solvents like chloroform, two primary, concurrent pathways have been identified. arxiv.org
Direct Electron Transfer: If a solvent molecule is appropriately positioned relative to the excited TPA derivative, a direct and immediate electron transfer can occur, leading to charge separation and the formation of the TPA radical cation and a solvent radical anion. arxiv.org The highly reactive radical cation can then engage in subsequent reactions, such as dimerization. arxiv.org
Charge Transfer Complex Formation: If the initial molecular positioning is not optimal for direct electron transfer, the molecule relaxes to the first excited singlet state (S1). From this state, an electron transfer process can still occur to form a charge transfer complex where the positively charged TPA derivative remains closely associated with the negatively charged solvent molecule. arxiv.org This complex is short-lived, with charge recombination occurring within picoseconds to yield a triplet state. arxiv.org
Another significant photochemical pathway for triphenylamine involves photocyclization to form a carbazole (B46965) ring system, proceeding through a transient N-phenyl-4a,4b-dihydrocarbazole intermediate. rsc.org The specific pathway followed by this compound would depend on factors such as the solvent, excitation wavelength, and the presence of oxygen or other reactants.
Electron Donor-Acceptor (EDA) Complex Formation and Its Role in Reactivity
Electron donor-acceptor (EDA) complexes are formed through a weak association between an electron-donating molecule and an electron-accepting molecule. In the context of this compound, the aniline moiety serves as the electron donor. The formation of an EDA complex can be initiated by photoirradiation, leading to a single-electron transfer (SET) from the donor to the acceptor, generating radical ions that can then participate in subsequent chemical reactions.
The general mechanism for reactions initiated by EDA complexes under visible light is a powerful tool in modern organic synthesis, often proceeding under mild and catalyst-free conditions. For aniline derivatives, the formation of an EDA complex can facilitate a variety of transformations. For instance, in reactions involving perfluoroalkyl iodides, an EDA complex can form between the aniline derivative and the iodide. Upon irradiation with light, an electron is transferred from the aniline to the perfluoroalkyl iodide, leading to the formation of a perfluoroalkyl radical and an aniline radical cation. This process is central to various perfluoroalkylation reactions.
A proposed mechanism for the difluoroacetylation of aniline derivatives, which can be extended to understand the reactivity of this compound, involves the photoactivation of an EDA complex between the aniline substrate and an ethyl difluoroiodoacetate reagent. This interaction facilitates the generation of radical species that drive the reaction forward.
The electron-donating capacity of the aniline derivative is a key factor in the formation and subsequent reactivity of the EDA complex. The presence of two phenyl groups on the nitrogen atom of this compound, along with the fluorine atom on one of the phenyl rings, modulates its electronic properties and, consequently, its ability to act as an electron donor.
| Component | Role in EDA Complex | Example of Reactant |
| This compound | Electron Donor | - |
| Organic Halide | Electron Acceptor | Perfluoroalkyl iodide |
| Light (e.g., blue LEDs) | Energy Source | - |
Intramolecular Charge Transfer (ICT) Processes in Photoreactions
Intramolecular charge transfer (ICT) is a photochemically induced process wherein an electron is transferred from an electron-donating part of a molecule to an electron-accepting part of the same molecule. In molecules like this compound, the diphenylamino group acts as the electron donor, and the fluorophenyl ring can be considered the electron-accepting moiety. Upon absorption of light, the molecule is promoted to an excited state, which can then relax through an ICT process.
The efficiency and nature of ICT are highly dependent on the molecular structure and the surrounding environment, particularly the polarity of the solvent. In polar solvents, the charge-separated ICT state is stabilized, often leading to distinct spectroscopic signatures, such as dual fluorescence. This phenomenon arises from the emission from both the initial locally excited (LE) state and the charge-transfer state.
Research on structurally related compounds, such as 4-fluoro-N,N-dimethylaniline (FDMA), has provided insights into the potential ICT behavior of this compound. However, studies on FDMA have yielded conflicting results, with some reporting the observation of a twisted intramolecular charge transfer (TICT) state, where the dimethylamino group twists relative to the phenyl ring to facilitate charge separation, while other studies suggest the absence of such a state. This highlights the subtle interplay of electronic and steric effects in determining the photophysical pathways.
For N,N-dialkyl-4-(trifluoromethyl)anilines, another class of related compounds, ICT reactions are observed in polar solvents like acetonitrile. The efficiency of the ICT process, measured by the ratio of the fluorescence quantum yields of the ICT and LE states (Φ'(ICT)/Φ(LE)), is influenced by the solvent polarity and the energy gap between the involved excited states.
The table below, based on data for N,N-dimethyl-4-(trifluoromethyl)aniline (DMCF3), illustrates the significant effect of solvent polarity on ICT efficiency. A similar trend would be anticipated for this compound, where polar solvents would be expected to promote the formation and stabilization of an ICT state.
| Compound | Solvent | ICT/LE Fluorescence Quantum Yield Ratio (Φ'(ICT)/Φ(LE)) |
| N,N-dimethyl-4-(trifluoromethyl)aniline (DMCF3) | Acetonitrile | 0.06 |
| 4-(dimethylamino)benzonitrile (DMABN) | Acetonitrile | 39.5 |
The significantly lower ICT efficiency in DMCF3 compared to the well-known ICT compound DMABN is attributed to a larger energy gap between the S1 and S2 excited states in DMCF3. This suggests that the specific electronic nature of the substituent on the phenyl ring plays a critical role in the energetics of the ICT process. For this compound, the interplay between the electron-withdrawing nature of the fluorine atom and the electron-donating diphenylamino group will dictate the potential for and characteristics of any ICT processes.
Derivatization Strategies for Expanding 4 Fluoro N,n Diphenylaniline S Chemical Space
Modification of the Diphenylamine Moiety
The diphenylamine core of 4-fluoro-N,N-diphenylaniline offers multiple sites for functionalization, primarily through electrophilic aromatic substitution. The nitrogen atom, despite its lone pair being delocalized into the phenyl rings, activates the para positions of the two unsubstituted phenyl rings, making them susceptible to attack by electrophiles. ntu.edu.tw
Common modifications include:
Halogenation: Introducing bromine or iodine atoms creates reactive handles for subsequent cross-coupling reactions, a foundational step for building more complex structures.
Nitration: The introduction of nitro groups can be a precursor to amino groups or can serve as an electron-withdrawing unit to modulate the molecule's electronic properties.
Formylation: The addition of aldehyde groups, for instance via the Vilsmeier-Haack reaction, provides a site for forming Schiff bases, which are crucial for developing complex ligands. nih.gov
A notable transformation is the intramolecular cyclization to form acridine-based structures. The Bernthsen reaction, which involves the condensation of a diphenylamine derivative with a carboxylic acid in the presence of zinc chloride at high temperatures, is a classic method for synthesizing acridines. nih.gov Such modifications fundamentally alter the planarity and conjugation of the molecular backbone, significantly impacting its electronic and photophysical properties.
Furthermore, triphenylamine (B166846) derivatives can undergo regioselective coupling reactions. For example, an "umpolung relay" strategy has been developed for a three-component reaction involving triphenylamine derivatives, rsc.orgfullerene, and indoles, which proceeds via electrophilic substitution on the arene. rsc.orglibretexts.org This highlights the capacity for C-C bond formation at specific positions on the phenyl rings, enabling the construction of complex donor-acceptor systems. libretexts.org
Strategic Functionalization at the Para-Fluoro Position
The fluorine atom at the para-position of the third phenyl ring is a key site for strategic functionalization. While the C-F bond is strong, it can be activated for substitution under specific conditions, primarily through nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, a potent nucleophile displaces the fluoride ion. For this reaction to proceed efficiently, the aromatic ring typically requires activation by strong electron-withdrawing groups positioned ortho or para to the leaving group. nih.govyoutube.com While the diphenylamino group is electron-donating, the high electronegativity of fluorine itself makes the ipso-carbon atom sufficiently electrophilic to be attacked by strong nucleophiles. nih.govrsc.org This reaction pathway is counterintuitive because fluoride is usually a poor leaving group in SN1 or SN2 reactions; however, in the context of SNAr, the rate-determining step is the initial nucleophilic attack, which is accelerated by the highly polarizing nature of the C-F bond. nih.govrsc.org This allows for the direct introduction of a variety of functional groups, including amines, alkoxides, and thiolates.
Palladium-Catalyzed Cross-Coupling: More advanced methods involve the activation of the C-F bond using transition metal catalysts. Palladium-catalyzed cross-coupling reactions, though less common for C-F bonds compared to C-Br or C-I bonds, can be achieved with appropriate ligands and conditions. These reactions have been reported for electron-deficient aryl fluorides and involve mechanisms of C–F bond activation followed by migratory insertion of a palladium carbene. researchgate.net Such strategies enable the formation of new carbon-carbon or carbon-heteroatom bonds, linking the triphenylamine core to other molecular fragments.
Introduction of π-Conjugated Bridges and Chromophores
The this compound moiety is an excellent electron-donating unit, making it a valuable component in donor-π-acceptor (D-π-A) or donor-π-donor (D-π-D) architectures for optoelectronic materials. rsc.org By connecting this donor unit to other electronically active groups via π-conjugated bridges, researchers can precisely tune the material's absorption, emission, and charge-transport properties. nih.gov
The synthesis of these extended systems typically relies on palladium-catalyzed cross-coupling reactions like Suzuki, Stille, and Heck couplings. youtube.comyoutube.comrsc.org A common synthetic route involves first installing a reactive group (such as a boronic acid or a halide) onto the diphenylamine moiety, which is then coupled with a π-conjugated bridge that also bears a complementary reactive group.
Common π-conjugated bridges include:
Thiophene and Oligothiophenes: These introduce electron-rich, planarizable units that tend to red-shift the absorption and emission spectra. The planarity of the resulting molecule influences the fluorescence quantum yield. mdpi.com
Benzodithiophene (BDT): BDT-based copolymers often exhibit broad absorption ranges and intramolecular charge transfer (ICT) characteristics. researchgate.net
Pyrene: Functionalization with pyrene can lead to materials with strong green or blue light emission and high fluorescence yields, useful for organic light-emitting diodes (OLEDs). researchgate.net
Tetraphenylethylene (TPE): Incorporating TPE units can induce aggregation-induced emission (AIE) properties, where the material becomes highly emissive in the aggregated or solid state. rsc.org
The choice of the π-bridge has a profound effect on the resulting molecule's photophysical properties, as summarized in the table below.
| π-Conjugated Bridge | Typical Effect on Properties | Potential Application |
| Thiophene | Red-shifts absorption/emission, enhances planarity. mdpi.comacs.org | Organic Solar Cells, OFETs |
| Benzodithiophene | Broadens absorption spectrum, promotes ICT. researchgate.net | Organic Solar Cells |
| Pyrene | High fluorescence yields, green/blue emission. researchgate.net | OLEDs |
| Tetraphenylethylene | Induces Aggregation-Induced Emission (AIE). rsc.org | Solid-State Lighting, Sensors |
Formation of Metal Complexes Utilizing N,N-Diphenylaniline-based Ligands
While the parent this compound is not an effective ligand due to steric hindrance around the nitrogen atom, its derivatives can be transformed into highly effective multidentate ligands for coordinating with metal ions. wikipedia.org This is achieved by introducing functional groups with coordinating atoms (N, O, S) onto the diphenylamine framework, as discussed in section 6.1.
For example, functionalizing the phenyl rings with salicylaldehyde groups allows for the creation of Schiff base ligands. These ligands can then coordinate with metal ions like copper(II) to form well-defined complexes. nih.govnih.gov Similarly, introducing thiosemicarbazone moieties onto the triphenylamine backbone creates ligands capable of forming stable complexes with metals such as iridium(III). acs.org
The general process involves a two-step approach:
Ligand Synthesis: Modification of the diphenylamine core to introduce coordinating groups (e.g., pyridyl, carboxyl, Schiff base precursors).
Complexation: Reaction of the synthesized ligand with a metal salt (e.g., Ni(II), Cu(II), Zn(II), Ir(III)) to form the final metal complex. nih.gov
Research has shown the successful synthesis of triphenylamine-based metal complexes with various transition metals. For instance, ligands derived from triphenylamine have been coordinated to Ni(II), Cu(II), and Zn(II) for application as hole-transport materials in perovskite solar cells. nih.gov In another study, a diphenylamine derivative was rearranged in the presence of nickel(II) ions to form a novel acridine-based nickel(II) complex. nih.gov
| Metal Ion | Ligand Type | Resulting Complex Property/Application |
| Copper(II) | Salicylaldehyde Schiff Base nih.govnih.gov | Fluorescence probe for ion detection. nih.govnih.gov |
| Nickel(II) | Acridine-based Schiff Base nih.gov | Electrocatalysis. nih.gov |
| Iridium(III) | Thiosemicarbazone acs.org | Antitumor agent. acs.org |
| Ni(II), Cu(II), Zn(II) | TPA-derivative ligand nih.gov | Hole-transport material in solar cells. nih.gov |
Applications in Advanced Functional Materials and Organic Electronics
Organic Solar Cells (OSCs) and Photovoltaics
In the field of organic photovoltaics, performance is intrinsically linked to the nanoscale morphology of the active layer, the efficiency of charge transport, and the minimization of energy loss pathways. Fluorinated organic materials have become a dominant factor for improving the power conversion efficiencies of OSCs. nih.gov The properties of 4-fluoro-N,N-diphenylaniline suggest its potential utility in several key areas of OSC development.
The optimization of the bulk heterojunction (BHJ) active layer morphology is critical for achieving high-performance OSCs. Processing additives are often employed to control the phase separation between donor and acceptor materials. While high-boiling-point liquid additives have been effective, their residual presence can compromise the long-term stability of the device. rsc.orgresearchgate.net This has spurred the development of volatile solid additives (VSAs) that can be removed, typically by thermal annealing, after guiding the formation of an optimal morphology. rsc.org
Fluorinated compounds are of high interest as VSAs. Research on a series of novel volatilizable solid additives with varying degrees of fluorination (INB-1F, INB-3F, and INB-5F) has shown that they can effectively manipulate molecular packing and morphology. rsc.org These additives evaporate upon moderate thermal annealing, with volatility increasing with the number of fluorine atoms. Their use in non-fullerene acceptor-based OSCs led to significant efficiency enhancements. For instance, the efficiency of PBDB-T-2F:BTP-4F binary cells increased from 15.2% to 16.5% with the use of such additives. rsc.org Molecular dynamics simulations suggest that attractive interactions between the fluorinated additives and the non-fullerene acceptor promote favorable intermolecular π-π stacking. rsc.org
Given this context, this compound could function as a VSA. Its moderate volatility, combined with the specific interactions afforded by the fluorine atom and the aromatic diphenylamine structure, could be leveraged to fine-tune the crystallization and domain purity of the photoactive blend during film formation, potentially enhancing device efficiency and stability.
Table 1: Performance of OSCs with Fluorinated Volatile Solid Additives (Illustrative Examples)
| Device Blend | Additive | Power Conversion Efficiency (PCE) | Change in PCE | Source |
| PBDB-T-2F:BTP-4F | None (Control) | 15.2% | - | rsc.org |
| PBDB-T-2F:BTP-4F | INB-1F | 16.5% | +1.3% | rsc.org |
| PBDB-T-2F:IT-4F | None (Control) | 12.1% | - | rsc.org |
| PBDB-T-2F:IT-4F | INB-1F | 13.4% | +1.3% | rsc.org |
TPA derivatives have been successfully designed as hole-transporting emitters in OLEDs, demonstrating high luminance efficiencies. rsc.org The strategic introduction of fluorine into the TPA backbone can further modify its electronic properties. By acting as an additive or a component of the donor/acceptor material, a fluorinated TPA derivative could passivate surface traps and reduce energetic disorder, thereby suppressing trap-assisted non-radiative recombination. This leads to an increase in the photoluminescence quantum yield of the blend film and enhances the electroluminescence quantum efficiency of the device, which is directly correlated with a reduction in non-radiative voltage loss.
Efficient charge transport to the respective electrodes is fundamental to OSC operation. The mobility of charge carriers is often limited by energetic disorder within the material, which arises from variations in molecular conformation and packing. The incorporation of fluorine into organic semiconductors has been shown to be a powerful strategy for improving charge transport. nih.govacs.orgmdpi.com
The strategic fluorination of a polymer donor has been shown to enhance charge carrier mobility, enabling more efficient charge transport even in thicker films. mdpi.com This enhancement is often attributed to several factors. Firstly, strong fluorine-fluorine or fluorine-hydrogen intermolecular interactions can promote more ordered, tighter molecular packing and coherent π–π stacking, which creates more efficient pathways for charge hopping. mdpi.com Secondly, fluorination can lead to a higher structural stability that decreases the reorganization energy, a key parameter in Marcus theory that governs the rate of charge transfer. nih.govacs.org By promoting a more ordered morphology, this compound, whether as an additive or a component of the active layer, could reduce the width of the density of states (energetic disorder), leading to higher hole mobility and contributing to a higher fill factor (FF) and short-circuit current (Jsc).
Before charge generation can occur, a photogenerated exciton (a bound electron-hole pair) must diffuse to a donor-acceptor interface to be dissociated. arxiv.orgrsc.orgrsc.org The efficiency of this process is dependent on both the exciton diffusion length of the material and the morphology of the blend. A finely intermixed blend with pure domains provides a large interfacial area and ensures that most excitons are generated within a diffusion length of an interface.
The role of this compound in this context is primarily indirect. By functioning as a morphology-directing additive as described in section 7.1.1, it would help create an optimal blend morphology with well-defined, pure domains and a high interfacial area. This refined morphology ensures that excitons have a shorter path to travel to reach a dissociating interface, reducing the likelihood of geminate recombination (recombination of the initial electron-hole pair) and thereby increasing the charge generation efficiency.
Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Materials
The N,N-diphenylaniline group is a cornerstone of materials designed for OLEDs, particularly for the hole transport layer (HTL), due to its excellent hole-transporting capabilities and morphological stability.
The function of an HTL in an OLED is to facilitate the injection of holes from the anode and transport them to the emissive layer while blocking the passage of electrons. An ideal HTM should possess high hole mobility, appropriate energy levels (HOMO) to match the anode's work function for low injection barriers, and high thermal and morphological stability to ensure a long device lifetime. frontiersin.org
Triphenylamine (B166846) and its derivatives are widely used as HTMs. rsc.orgdoi.org The introduction of a fluorine atom onto the TPA core, as in this compound, is a strategic modification. Fluorination is known to lower the HOMO energy level of organic materials, which can be beneficial for improving air stability and, in some cases, for better energy level alignment with high work function anodes or perovskite active layers in solar cells. researchgate.net Furthermore, fluorination can enhance intermolecular interactions, leading to improved molecular packing and potentially higher charge mobility. researchgate.net Research on fluorinated TPA-based HTMs for perovskite solar cells has demonstrated that the presence of fluorine can passivate defects, enhance hydrophobicity for better stability, and improve hole extraction. researchgate.net Therefore, this compound is a promising candidate for evaluation as a hole transport material in OLEDs, where its fluorine substitution could offer a unique balance of electronic properties and enhanced stability.
Table 2: Properties of Triphenylamine-Based Hole Transport Materials (Illustrative)
| Material Class | Key Features | Potential Advantages from Fluorination | Relevant Research Area |
| Triphenylamine (TPA) Derivatives | Good hole mobility, amorphous film-forming ability, high thermal stability. | Lowered HOMO level, enhanced stability, improved molecular packing. | OLEDs, Perovskite Solar Cells |
| N,N-diphenylaniline (DPA) Moieties | Provide effective hole-transport sites, can reduce molecular aggregation. | Tuning of electronic properties, potential for stronger interfacial interactions. | OLEDs, Perovskite Solar Cells |
| Fluorinated TPA/DPA Systems | Can drive self-assembly through F-S or F-H interactions, passivate defects. | Enhanced hole mobility, improved device efficiency and long-term stability. | OLEDs, Perovskite Solar Cells |
Development as Emitters with Aggregation-Induced Emission (AIE) and Mechanochromic Luminescence (MCL)
While direct studies on this compound as an emitter with Aggregation-Induced Emission (AIE) or Mechanochromic Luminescence (MCL) are not prevalent in the current body of scientific literature, the broader class of triphenylamine derivatives has been extensively investigated for these properties.
Aggregation-Induced Emission (AIE):
AIE is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated state. This is often attributed to the restriction of intramolecular motions (RIM), such as rotation and vibration, in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. Triphenylamine and its derivatives are known to exhibit AIE, as the propeller-like structure of the molecule allows for significant intramolecular rotation in solution, leading to fluorescence quenching.
For this compound, it can be postulated that the core triphenylamine structure would be susceptible to AIE. The introduction of a fluorine atom could potentially influence the packing of the molecules in the aggregated state, which in turn would affect the AIE properties.
Mechanochromic Luminescence (MCL):
MCL refers to the change in the color of emitted light from a material upon the application of a mechanical stimulus, such as grinding, shearing, or pressing. This phenomenon arises from the alteration of the molecular packing and intermolecular interactions in the solid state. Triphenylamine derivatives have been reported to exhibit MCL, where different colors of light are emitted in the crystalline and amorphous states.
The potential for this compound to exhibit MCL would depend on its solid-state packing and the stability of its different polymorphic forms. The fluorine atom could participate in intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions, which could influence the mechanochromic behavior.
| Property | Description | Relevance of Triphenylamine Core | Potential Influence of 4-Fluoro Substituent |
| Aggregation-Induced Emission (AIE) | Enhanced fluorescence in the aggregated state due to restricted intramolecular motion. | The propeller-like structure allows for rotational freedom in solution, leading to AIE upon aggregation. | May influence molecular packing and intermolecular interactions, potentially altering AIE intensity and wavelength. |
| Mechanochromic Luminescence (MCL) | Change in emission color upon mechanical stimulation due to altered molecular packing. | The ability to form different stable packing arrangements in the solid state is key to MCL in its derivatives. | The electronegative fluorine atom could introduce specific intermolecular interactions, affecting the stability of different polymorphs and the resulting MCL. |
Electrochromic and Electrofluorochromic Devices
Triphenylamine derivatives are well-established as electroactive materials due to their ability to undergo stable and reversible oxidation processes. This property makes them highly suitable for applications in electrochromic and electrofluorochromic devices.
Role as Redox-Active Components for Optical Switching
In the context of optical switching, the triphenylamine moiety in this compound can act as a redox-active component. Upon the application of an external voltage, the triphenylamine unit can be oxidized to a stable radical cation (TPA•+). This oxidation process is accompanied by a change in the electronic structure of the molecule, leading to a significant alteration in its absorption spectrum and, consequently, a change in color. This reversible color change forms the basis of electrochromic devices.
The presence of a fluorine atom at the 4-position can influence the redox potential of the triphenylamine unit. Due to its electron-withdrawing nature, the fluorine atom is expected to make the oxidation of the triphenylamine core more difficult, potentially leading to a higher oxidation potential compared to the unsubstituted N,N-diphenylaniline. This tunability of the redox potential is crucial for the design of electrochromic materials with specific switching voltages.
Potential in Displays, Smart-Windows, and Sensing Platforms
The electrochromic properties of materials based on this compound could be harnessed in a variety of applications:
Displays: Electrochromic displays (ECDs) offer advantages such as low power consumption and high contrast. The ability of this compound-based materials to switch between colored and transparent states makes them potential candidates for use in ECDs.
Smart-Windows: Smart windows, which can dynamically control the amount of light and heat passing through, are a significant application for electrochromic materials. A film of a this compound-containing polymer could be integrated into a window to allow for adjustable tinting.
Sensing Platforms: The change in optical properties upon a redox reaction can also be utilized for chemical sensing. If the redox potential of the this compound unit is sensitive to the presence of a specific analyte, a colorimetric or fluorometric sensor could be developed.
Electrofluorochromism:
Electrofluorochromism is a phenomenon where the fluorescence of a material can be reversibly modulated by an external electric field. In many triphenylamine-based systems, the neutral form is fluorescent, while the oxidized radical cation is non-fluorescent or emits at a different wavelength. This on/off switching of fluorescence can be utilized in electrofluorochromic devices. For this compound, it is conceivable that its fluorescence could be modulated through electrochemical oxidation and reduction, making it a candidate for electrofluorochromic applications.
| Device Application | Operating Principle | Role of this compound |
| Electrochromic Devices (ECDs) | Reversible color change upon electrochemical oxidation/reduction. | The triphenylamine core acts as the redox-active chromophore. The fluoro-substituent can tune the redox potential and color of the oxidized state. |
| Electrofluorochromic Devices (EFCDs) | Reversible modulation of fluorescence intensity or wavelength via electrochemical switching. | The neutral form may be fluorescent, which is quenched upon oxidation to the radical cation. The fluoro-group can affect the fluorescence quantum yield and emission wavelength. |
Organic Electronic Memory Devices
There is currently a lack of specific research on the application of this compound in organic electronic memory devices. However, the broader class of organic materials with charge-trapping capabilities has been explored for non-volatile memory applications. Resistive switching, where the resistance of a material can be switched between a high-resistance state (HRS) and a low-resistance state (LRS) by an applied voltage, is a common mechanism for organic memory.
The triphenylamine core is known to be a good hole-transporting material. In a memory device, a film containing this compound could potentially exhibit resistive switching behavior. The fluorine atom, with its high electronegativity, could act as a charge-trapping site, which is a key requirement for many memory device architectures. The trapping and de-trapping of charges within the material could lead to the observed changes in resistance. Further research would be needed to investigate the potential of this compound in this application.
Chemical Tracer Applications in Complex Systems (e.g., Enhanced Oil Recovery)
The use of chemical tracers is crucial for monitoring fluid flow in complex systems such as oil reservoirs during enhanced oil recovery (EOR) operations. An ideal tracer should be water-soluble, stable at reservoir conditions (high temperature and pressure), and easily detectable at low concentrations.
While fluorinated organic compounds are often used as tracers due to the sensitivity of fluorine detection methods, there is no specific information available in the scientific literature on the use of this compound for this purpose. The suitability of this compound as a tracer would depend on its solubility in the injection fluid, its stability under reservoir conditions, and its interaction with the reservoir rock.
Photocatalytic Systems and Monitoring of Polymerization Processes
Photocatalytic Systems:
The application of this compound in photocatalytic systems has not been extensively reported. The triphenylamine core can act as an electron donor upon photoexcitation, which is a key step in many photocatalytic cycles. The presence of the fluorine atom could influence the excited-state properties and the efficiency of electron transfer processes. However, without specific studies, its role as a photocatalyst or a component in a photocatalytic system remains speculative.
Monitoring of Polymerization Processes:
Fluorescent probes are often used to monitor the progress of polymerization reactions in real-time. The change in the fluorescence properties of a probe can be correlated with changes in the local environment, such as viscosity or polarity, which occur as the polymerization proceeds.
While some N,N-diphenylaniline derivatives have been investigated as fluorescent probes, there is no specific data on the use of this compound for monitoring polymerization. Its potential as a fluorescent probe would depend on the sensitivity of its fluorescence emission to changes in the polymerization medium.
Electrochemical Behavior and Redox Properties
Elucidation of Oxidation and Reduction Mechanisms
The electrochemical oxidation of 4-fluoro-N,N-diphenylaniline primarily occurs at the nitrogen center of the triphenylamine (B166846) moiety, which is the most electron-rich part of the molecule. The general mechanism for the oxidation of triphenylamine derivatives involves a one-electron transfer to form a radical cation.
The initial step in the oxidation of this compound is the reversible one-electron oxidation to yield the corresponding radical cation. This process can be represented as:
4-F-TPA - e⁻ ⇌ [4-F-TPA]⁺•
The presence of the fluorine atom, an electron-withdrawing group, at the para-position influences this process. It tends to make the oxidation more difficult compared to the unsubstituted triphenylamine by withdrawing electron density from the phenyl ring, which in turn affects the nitrogen atom's electron lone pair.
Following the initial oxidation, the generated radical cation can undergo further reactions. For unsubstituted triphenylamine, a common subsequent reaction is dimerization to form N,N,N',N'-tetraphenylbenzidine (TPB). This occurs through a head-to-tail coupling of two radical cations. However, the para-substitution in this compound sterically hinders this dimerization pathway. Therefore, the radical cation of this compound is expected to be more stable towards dimerization compared to the unsubstituted triphenylamine radical cation.
Further oxidation of the radical cation to a dication is also possible at higher potentials, though this species is generally less stable. The reduction of this compound is less commonly studied as the triphenylamine core is primarily known for its hole-transporting (p-type) properties, making its oxidation behavior more relevant for electronic applications.
Cyclic Voltammetry Studies and Determination of Redox Potentials
Cyclic voltammetry (CV) is a key technique for investigating the redox properties of this compound. A typical CV experiment would show a reversible oxidation wave corresponding to the formation of the radical cation. The potential at which this occurs provides valuable information about the electronic properties of the molecule.
While specific experimental data for this compound is not abundantly available in the public domain, the oxidation potential can be estimated based on studies of related substituted triarylamines. The oxidation potential of triarylamines is known to correlate with the Hammett parameter of the substituents. Electron-withdrawing groups increase the oxidation potential, making the compound harder to oxidize.
A study on a series of substituted triarylamines provides a basis for this estimation. For instance, triphenylamine itself has a half-wave potential (E₁/₂) of approximately +0.93 V versus a saturated calomel (B162337) electrode (SCE). Given that fluorine is an electron-withdrawing group, the oxidation potential of this compound is expected to be slightly higher than that of triphenylamine.
The table below presents estimated and comparative redox potentials for triphenylamine and its para-substituted derivatives.
| Compound | Substituent (para-position) | Half-Wave Potential (E₁/₂) vs. SCE (V) | Reference Compound |
|---|---|---|---|
| Triphenylamine | -H | ~0.93 | Yes |
| This compound | -F | > 0.93 (Estimated) | No |
| 4-chloro-N,N-diphenylaniline | -Cl | ~1.00 | No |
| 4-bromo-N,N-diphenylaniline | -Br | ~1.01 | No |
Note: The exact values can vary depending on the experimental conditions such as the solvent, supporting electrolyte, and reference electrode used.
Characterization and Stability of Electrogenerated Radical Cations
The stability of the electrogenerated radical cation is a crucial factor for the application of this compound in electronic devices. The radical cation of triphenylamine itself has limited stability and tends to dimerize.
As previously mentioned, the para-fluoro substitution in this compound provides steric hindrance that inhibits the dimerization reaction, thereby enhancing the stability of the radical cation. However, the electron-withdrawing nature of fluorine can also have a deactivating effect on the radical cation. This means that while it is less likely to dimerize, its inherent electronic stability might be reduced compared to triphenylamines with electron-donating substituents.
The stability of the radical cation can be assessed by the reversibility of the oxidation peak in cyclic voltammetry. A fully reversible wave indicates that the radical cation is stable on the timescale of the CV experiment. For many substituted triarylamines, the oxidation is reversible, suggesting good stability of the corresponding radical cations.
Implications for Electrochemical Device Applications (e.g., Batteries, Sensors)
The electrochemical properties of this compound make it a candidate for various applications in electrochemical devices.
Organic Light-Emitting Diodes (OLEDs): Triphenylamine derivatives are widely used as hole-transporting materials in OLEDs due to their suitable highest occupied molecular orbital (HOMO) energy levels and good hole mobility. The introduction of a fluorine atom can fine-tune the HOMO level, which is directly related to the oxidation potential. This allows for better energy level alignment with other materials in the OLED stack, potentially improving device efficiency and stability. Fluorination is also known to enhance the thermal and morphological stability of organic materials.
Batteries: Fluorinated compounds are of interest in battery research. In the context of lithium-ion batteries, fluorinated materials can be used as electrolyte additives or as components of the cathode. The high oxidation potential of this compound could be advantageous for use in high-voltage batteries. The stability of its radical cation is also a key requirement for a stable cathode material.
Sensors: The redox activity of this compound can be exploited for the development of electrochemical sensors. The presence of specific analytes could interact with the molecule and alter its electrochemical response, providing a detectable signal. For instance, triphenylamine-based fluorescent sensors have been developed for the detection of various ions and molecules.
Intermolecular Interactions and Solid State Phenomena
Principles of Molecular Self-Assembly and Packing Architectures
The spontaneous organization of molecules into well-defined, stable, three-dimensional structures is known as molecular self-assembly. This process is governed by a delicate balance of attractive and repulsive non-covalent interactions. In the case of 4-fluoro-N,N-diphenylaniline, a triphenylamine (B166846) derivative, several key intermolecular interactions are expected to direct its packing architecture in the solid state.
Influence of Molecular Geometry on Condensed Phase Behavior
The intrinsic shape of the this compound molecule plays a pivotal role in its behavior in the condensed phase. Triphenylamine and its derivatives are known to adopt a non-planar, propeller-like conformation due to steric hindrance between the three phenyl rings attached to the central nitrogen atom. This three-dimensional geometry prevents close, planar stacking of the molecules, which has significant consequences for the resulting solid-state structure.
The propeller shape leads to the formation of intricate packing arrangements where molecules interlock in a way that maximizes van der Waals forces while accommodating the non-planar structure. This can result in the formation of cavities or channels within the crystal lattice. The specific twist angles of the phenyl rings relative to the central nitrogen plane will influence how efficiently the molecules can pack, which in turn affects properties such as density and melting point. The introduction of the fluorine atom on one of the phenyl rings can further influence the molecular conformation through stereoelectronic effects, potentially altering the dihedral angles of the phenyl rings and leading to a unique packing motif compared to unsubstituted triphenylamine. The conformational flexibility of the N-aryl bonds allows for a variety of packing modes, which can sometimes lead to the existence of multiple crystalline forms, or polymorphs, each with distinct physical properties.
Characterization of Thermodynamic Phase Transitions
A thermodynamic phase transition represents a change in the state of a substance, such as the transition from a solid to a liquid. The most fundamental thermodynamic phase transition for a crystalline solid is melting. The melting point is a key indicator of the stability of the crystal lattice. A higher melting point generally corresponds to stronger intermolecular interactions and more efficient crystal packing.
For this compound, the solid-to-liquid phase transition has been characterized by its melting point.
| Parameter | Value |
|---|---|
| Melting Point | 99.0 - 103.0 °C |
Concluding Remarks and Future Research Perspectives
Exploration of Uncharted Synthetic Avenues
While the synthesis of 4-fluoro-N,N-diphenylaniline can be conceptually approached through established methods such as the Buchwald-Hartwig or Ullmann coupling reactions, there remains considerable scope for the development of novel and more efficient synthetic strategies. Future research should focus on:
Catalyst System Optimization: Investigating new generations of palladium or copper catalysts with tailored ligand systems could lead to higher yields, lower catalyst loadings, and milder reaction conditions. This includes the exploration of reusable, heterogeneous catalysts to enhance the sustainability of the synthesis.
Flow Chemistry Approaches: The implementation of continuous flow synthesis could offer significant advantages in terms of reaction control, scalability, and safety. Developing a robust flow process for the arylation of 4-fluoroaniline would be a significant step towards its large-scale production.
C-H Activation Strategies: Direct C-H arylation of fluorinated aniline (B41778) precursors represents a more atom-economical approach. Research into directing groups and catalyst systems that can selectively functionalize the N-H bond of 4-fluoroaniline with phenyl groups would be a groundbreaking development.
Requirements for Advanced Characterization of Complex Aggregates
The aggregation behavior of organic molecules profoundly influences their solid-state properties and device performance. For this compound, a comprehensive understanding of its aggregation characteristics is crucial. Future studies should employ advanced characterization techniques to probe the nature of its intermolecular interactions and morphology in thin films and single crystals. Key areas for investigation include:
Single-Crystal X-ray Diffraction: Obtaining high-quality single crystals of this compound is paramount. The resulting crystal structure would provide definitive insights into its packing motifs, intermolecular contacts (such as C-H···F and π-π stacking interactions), and the influence of the fluorine atom on the solid-state organization.
Advanced Spectroscopic Techniques: Techniques such as temperature-dependent and concentration-dependent UV-Vis absorption and photoluminescence spectroscopy can reveal the formation of aggregates in solution and in the solid state. Time-resolved fluorescence spectroscopy can provide information on the dynamics of excited states in aggregated systems.
Microscopy and Surface Analysis: Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) are essential for visualizing the morphology of thin films. Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) can provide detailed information about the molecular orientation and packing within these films, which is critical for understanding charge transport properties.
Strategic Tailoring of Electronic Properties for Next-Generation Organic Devices
The electronic properties of this compound, such as its ionization potential, electron affinity, and charge carrier mobility, are central to its potential in organic electronic devices. Strategic modification of its molecular structure can fine-tune these properties for specific applications. Future research should focus on:
Derivatization and Functionalization: The introduction of additional functional groups onto the phenyl rings can systematically alter the electronic properties. For instance, attaching electron-donating groups can raise the HOMO level, while electron-withdrawing groups can lower the LUMO level. A systematic study of a library of derivatives would provide a clear structure-property relationship.
Electrochemical and Spectroscopic Analysis: A thorough investigation of the electrochemical properties using cyclic voltammetry will determine the HOMO and LUMO energy levels. UV-Vis absorption and photoluminescence spectroscopy will define the optical bandgap. This data is essential for designing and predicting the performance of devices.
| Property | Predicted Effect of Electron-Donating Groups | Predicted Effect of Electron-Withdrawing Groups |
| HOMO Level | Increase | Decrease |
| LUMO Level | Relatively Unchanged | Decrease |
| Bandgap | Decrease | May Increase or Decrease |
Integration in Multi-Component Functional Systems and Hybrid Materials
The true potential of this compound may be realized when it is integrated into more complex material systems. Its properties make it an excellent candidate as a building block in multi-component and hybrid materials.
Copolymers and Dendrimers: Incorporating this compound as a monomer into copolymers or as a core/branching unit in dendrimers can lead to materials with enhanced processability, film-forming properties, and charge-transporting capabilities. The fluorine atom can also impart desirable properties such as increased thermal stability and solubility.
Hybrid Perovskite Solar Cells: Triphenylamine (B166846) derivatives are widely used as hole-transporting materials (HTMs) in perovskite solar cells. The fluorine substituent in this compound could enhance the stability and efficiency of these devices by modifying the energy level alignment at the perovskite/HTM interface and improving the hydrophobicity of the hole-transporting layer.
Nanocomposites: The dispersion of this compound within inorganic nanoparticle matrices (e.g., ZnO, TiO2) could lead to hybrid materials with interesting photophysical properties, suitable for applications in photocatalysis or sensing.
Advancements in Theoretical and Computational Methods for Predictive Design
Theoretical and computational chemistry offers powerful tools for predicting the properties of new materials and guiding synthetic efforts. For this compound, a concerted computational approach can accelerate its development.
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): These methods can be used to calculate the ground and excited-state electronic structures, predict absorption and emission spectra, and determine the HOMO/LUMO energy levels. These calculations can be used to screen potential derivatives and prioritize synthetic targets.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics of the molecule and the morphology of thin films. This can help in understanding the relationship between processing conditions, film structure, and device performance.
Charge Transport Modeling: Computational models can be employed to predict the charge carrier mobility of this compound in its crystalline and amorphous forms. These models can help in understanding the fundamental factors that limit charge transport and guide the design of molecules with improved mobility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
